![molecular formula C25H22N2O3S B418112 3-(1,3-benzodioxol-5-yl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B418112.png)
3-(1,3-benzodioxol-5-yl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Cambridge ID 6237892 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary, general methods for preparing such compounds often include:
Polymerization: Using catalysts to polymerize amino acid carboxy anhydride-based compounds.
Reaction with Metal and Transmetallation: Involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Analyse Des Réactions Chimiques
Cambridge ID 6237892 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cambridge ID 6237892 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of high-performance materials and polymers.
Mécanisme D'action
The mechanism of action of Cambridge ID 6237892 involves its interaction with specific molecular targets and pathways. Computational methods, such as MAVEN, are used to predict drug targets and understand modulated downstream pathways . These interactions can lead to various biochemical effects, making the compound valuable for drug discovery and development.
Comparaison Avec Des Composés Similaires
Cambridge ID 6237892 can be compared with other similar compounds available through ChemBridge. These compounds often share structural similarities but may differ in their specific applications and properties . The unique aspects of Cambridge ID 6237892 include its specific molecular structure and the particular pathways it affects, which distinguish it from other compounds in its class.
Conclusion
Cambridge ID 6237892 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable asset for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C25H22N2O3S |
|---|---|
Poids moléculaire |
430.5g/mol |
Nom IUPAC |
9-(1,3-benzodioxol-5-yl)-6-(5-methylthiophen-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H22N2O3S/c1-14-6-9-23(31-14)25-24-19(26-17-4-2-3-5-18(17)27-25)10-16(11-20(24)28)15-7-8-21-22(12-15)30-13-29-21/h2-9,12,16,25-27H,10-11,13H2,1H3 |
Clé InChI |
HTMLOCJJKALHQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C6N2 |
SMILES canonique |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C6N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B418036.png)
![6-Amino-4-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B418039.png)
![6,8-dibromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B418040.png)
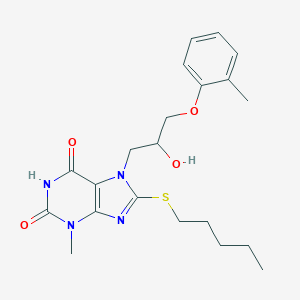
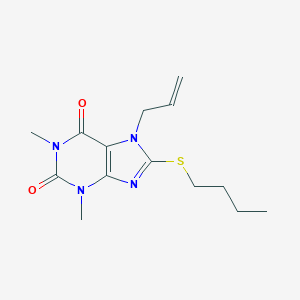
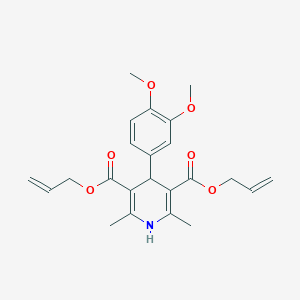
![Bis(2-methoxyethyl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B418045.png)
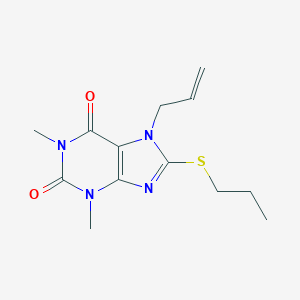
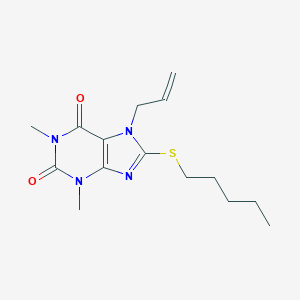
![4-{[5-(4-Hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B418052.png)

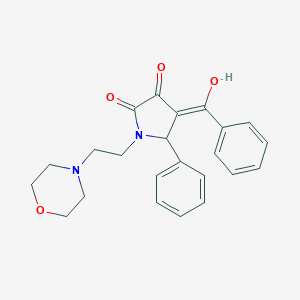
![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B418059.png)
![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B418061.png)
